molecular formula C21H25N3O2 B12900641 N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide CAS No. 98205-74-4

N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B12900641
CAS No.: 98205-74-4
M. Wt: 351.4 g/mol
InChI Key: WSDAUYOWKQKRGG-UHFFFAOYSA-N
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Description

N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide is a chemical compound with the molecular formula C21H25N3O2 and a molecular weight of 351.44 g/mol . This compound features a benzamide group linked to a piperazine ring, which is further connected to a dihydrobenzofuran moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as phenols and arylglyoxals, under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The benzofuran moiety is then coupled with the piperazine ring using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final step involves the attachment of the benzamide group to the piperazine-benzofuran intermediate, typically through an amide bond formation reaction using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Benzofuranones.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide can be compared with other similar compounds, such as :

    2,3-Dihydro-1-benzofuran: Shares the benzofuran moiety but lacks the piperazine and benzamide groups.

    N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    Benzofuran derivatives: Various derivatives with different substituents on the benzofuran ring, exhibiting diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

98205-74-4

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[4-(2,3-dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl]benzamide

InChI

InChI=1S/C21H25N3O2/c25-21(18-5-2-1-3-6-18)22-10-11-23-12-14-24(15-13-23)19-8-4-7-17-9-16-26-20(17)19/h1-8H,9-16H2,(H,22,25)

InChI Key

WSDAUYOWKQKRGG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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